molecular formula C20H15P B14175302 2,3-diphenyl-1H-phosphindole CAS No. 919766-04-4

2,3-diphenyl-1H-phosphindole

Katalognummer: B14175302
CAS-Nummer: 919766-04-4
Molekulargewicht: 286.3 g/mol
InChI-Schlüssel: WOBQMCNOOMWADT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diphenyl-1H-phosphindole is a heterocyclic compound that features a phosphindole core with two phenyl groups attached at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenyl-1H-phosphindole typically involves the intramolecular addition reaction of vinyllithium to phosphine oxides. This reaction is mediated by tert-butyllithium (t-BuLi) and proceeds through an addition and concerted aryl migration process . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Diphenyl-1H-phosphindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the phosphindole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Wissenschaftliche Forschungsanwendungen

2,3-Diphenyl-1H-phosphindole has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,3-diphenyl-1H-phosphindole exerts its effects involves its interaction with various molecular targets. The compound can participate in electron transfer processes and form coordination complexes with metals. These interactions can influence biological pathways and chemical reactions, making it a versatile compound in both research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

    2,3-Diphenyl-1H-pyrazole: Another heterocyclic compound with similar structural features but different chemical properties.

    2,3-Diphenyl-1H-indole: Shares the phenyl groups at the 2 and 3 positions but has a nitrogen atom in the ring instead of phosphorus.

Uniqueness: 2,3-Diphenyl-1H-phosphindole is unique due to the presence of the phosphorus atom in its ring structure.

Eigenschaften

CAS-Nummer

919766-04-4

Molekularformel

C20H15P

Molekulargewicht

286.3 g/mol

IUPAC-Name

2,3-diphenyl-1H-phosphindole

InChI

InChI=1S/C20H15P/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H

InChI-Schlüssel

WOBQMCNOOMWADT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(PC3=CC=CC=C32)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.